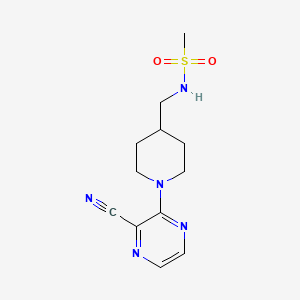

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-methylbutanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

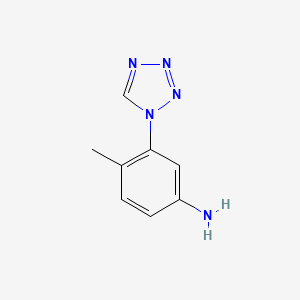

The compound “N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-methylbutanamide” is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQs), which are widely distributed structural motifs in a range of biologically active natural products and pharmaceutical compounds . The compound is a sulfonyl derivative, which means it contains a sulfonyl functional group. This group is known to exert antitumor properties .

Synthesis Analysis

The synthesis of N-acyl/sulfonyl 1,2,3,4-tetrahydroisoquinolines has been accomplished via DDQ oxidation and subsequent trapping of N-acyl/sulfonyl iminium ions . This method employs readily removable N-acyl/sulfonyl groups as protecting groups rather than N-aryl ones, enabling a wide range of applications in natural product synthesis .科学的研究の応用

Fluorescent Thermometry

N,N-Dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline, a derivative relevant to the target compound, exhibits intensified fluorescence with increasing temperature. This property, based on Twisted-Intramolecular-Charge-Transfer (TICT) emissions, makes it a potential candidate for ratiometric fluorescent thermometry, offering a novel approach for temperature detection through fluorescence spectrum changes (Chemical communications, 2014).

Vasodilatory Activity

N-(2-Aminoethyl)-5-isoquinolinesulfonamide derivatives, closely related to the target compound, have shown promising vasodilatory effects. These compounds, synthesized from 5-isoquinolinesulfonic acid, exhibited significant increases in arterial blood flow, suggesting potential applications in cardiovascular pharmacology (Journal of medicinal chemistry, 1989).

Catalysis in Organic Synthesis

3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate, a related sulfonamide, has been used as a catalyst in the synthesis of polyhydroquinoline derivatives. This method, employing a Bronsted acidic ionic liquid catalyst, indicates potential applications in the field of green chemistry and organic synthesis (Chinese Journal of Catalysis, 2014).

Oncological Research

A compound structurally similar to the target molecule, used in PET scans for assessing cellular proliferation in tumors, shows promise in oncological research. The correlation of tumor uptake with proliferation indices highlights its potential as a diagnostic tool in cancer treatment (The Journal of Nuclear Medicine, 2013).

Anticonvulsant Properties

1-Aryl-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamides, related to the target compound, have exhibited significant anticonvulsant effects in animal models. These compounds offer insights into the structure-activity relationships in anticonvulsant drug development (Bioorganic & medicinal chemistry, 2009).

将来の方向性

The future directions for “N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-methylbutanamide” and similar compounds could involve further exploration of their potential antitumor properties . Additionally, the synthetic utility of the method used to synthesize these compounds could be further explored, as it enables a wide range of applications in natural product synthesis .

特性

IUPAC Name |

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-3-methylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O5S/c1-13(2)9-18(21)19-6-8-26(22,23)20-7-5-14-10-16(24-3)17(25-4)11-15(14)12-20/h10-11,13H,5-9,12H2,1-4H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCMHCEFKDOBDQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NCCS(=O)(=O)N1CCC2=CC(=C(C=C2C1)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-methylbutanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-ethoxyphenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2986319.png)

![5-methyl-2-phenyl-7-(4-(pyridin-3-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2986320.png)

![N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2986321.png)

![Spiro[chroman-2,1'-cyclobutan]-4-amine hcl](/img/structure/B2986331.png)

![1-(Chloromethyl)-3-(2,6-difluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2986332.png)

![{4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}methanamine](/img/structure/B2986334.png)

![3-Azabicyclo[3.2.0]heptane](/img/structure/B2986340.png)